Spiro[2.6]nonane-4-carboximidamide

Catalog No.
S13706365
CAS No.
M.F
C10H18N2
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2.6]nonane-4-carboximidamide

Product Name

Spiro[2.6]nonane-4-carboximidamide

IUPAC Name

spiro[2.6]nonane-9-carboximidamide

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C10H18N2/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H3,11,12)

InChI Key

VYCZYOWEXCVGSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)C(=N)N

Spiro[2.6]nonane-4-carboximidamide is an organic compound characterized by its unique spirocyclic structure, which consists of two fused cyclic systems connected at a single atom. The compound's molecular formula is C6H12N2C_6H_{12}N_2 and it has a molecular weight of approximately 112.17 g/mol. The spiro structure contributes to its distinct three-dimensional conformation, which is significant in terms of its chemical reactivity and biological activity.

The chemical behavior of spiro[2.6]nonane-4-carboximidamide can be explored through various reactions typical of carboximidamides. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the carboximidamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds to form more complex structures.
  • Cyclization Reactions: The spiro framework allows for intramolecular cyclization, leading to the formation of various cyclic derivatives.

Spiro compounds, including spiro[2.6]nonane-4-carboximidamide, have garnered attention for their potential biological activities. Research indicates that spiro compounds often exhibit:

  • Anticancer Properties: Certain spiro compounds have shown efficacy against various cancer cell lines, indicating potential as therapeutic agents.
  • Antimicrobial Activity: Some derivatives possess antibacterial and antifungal properties, making them candidates for further pharmacological exploration.

The synthesis of spiro[2.6]nonane-4-carboximidamide can be achieved through several methods, including:

  • One-Pot Reactions: Utilizing multicomponent reactions that allow for the simultaneous formation of the spiro compound along with other functional groups.
  • Cascade Reactions: Employing sequential reactions that build the complex structure in a stepwise manner while minimizing purification steps.
  • Organocatalytic Methods: Using organocatalysts to facilitate the formation of the spiro compound under mild conditions.

These methods are advantageous as they often result in higher yields and fewer by-products compared to traditional synthetic routes.

Spiro[2.6]nonane-4-carboximidamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or microbial infections.
  • Material Science: Its unique structural properties could be exploited in the development of novel materials with specific mechanical or thermal properties.

Studies on the interactions of spiro[2.6]nonane-4-carboximidamide with biological targets are crucial for understanding its mechanism of action. Research typically focuses on:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Assessing the compound's efficacy against various cell lines to determine its therapeutic potential.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with spiro[2.6]nonane-4-carboximidamide, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Spiro[2.5]octane-3-carboximidamideSpiro CompoundExhibits different biological activities
Spiro[2.4]heptane-3-carboximidamideSpiro CompoundKnown for its anticancer properties
Spiro[3.3]heptane-2-carboximidamideSpiro CompoundUnique reactivity patterns in synthetic chemistry

These compounds highlight the diversity within the class of spiro compounds and underscore the uniqueness of spiro[2.6]nonane-4-carboximidamide in terms of its specific structure and potential applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

166.146998583 g/mol

Monoisotopic Mass

166.146998583 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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